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Sulfoenolpyruvate

enzymology kinetic mechanism phosphotransfer

Sulfoenolpyruvate (SEP; CAS 118319-52-1) is a synthetic analog of the central metabolite phosphoenolpyruvate (PEP) in which the phosphate ester group is replaced by a sulfate ester. This substitution confers distinct chemical and biochemical properties, enabling SEP to serve as a non‑hydrolysable probe for PEP‑utilizing enzymes and as a scaffold for developing subfamily‑selective inhibitors.

Molecular Formula C3H4O6S
Molecular Weight 168.13 g/mol
CAS No. 118319-52-1
Cat. No. B051613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfoenolpyruvate
CAS118319-52-1
SynonymsSENP
sulfoenolpyruvate
Molecular FormulaC3H4O6S
Molecular Weight168.13 g/mol
Structural Identifiers
SMILESC=C(C(=O)O)OS(=O)(=O)O
InChIInChI=1S/C3H4O6S/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H,6,7,8)
InChIKeyOUSYFDXGONIFSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfoenolpyruvate CAS 118319-52-1: A Sulfate Ester Phosphoenolpyruvate Analog for Mechanistic and Inhibitor Development Studies


Sulfoenolpyruvate (SEP; CAS 118319-52-1) is a synthetic analog of the central metabolite phosphoenolpyruvate (PEP) in which the phosphate ester group is replaced by a sulfate ester [1]. This substitution confers distinct chemical and biochemical properties, enabling SEP to serve as a non‑hydrolysable probe for PEP‑utilizing enzymes [1] and as a scaffold for developing subfamily‑selective inhibitors [2]. First synthesized in 1989 via a three‑step route from ethyl bromopyruvate in 40% overall yield [1], SEP has been characterized primarily as a substrate for pyruvate kinase [1] and as a selective ligand for the C‑terminal domain of bacterial Enzyme I [2].

Why Sulfoenolpyruvate Cannot Be Replaced by Other PEP Analogs: Key Differentiators for Scientific Procurement


Generic substitution among PEP analogs is unwarranted due to profound, quantifiable differences in reaction kinetics, binding site specificity, and enzyme selectivity. Sulfoenolpyruvate undergoes sulfuryl transfer 250–600‑fold slower than phosphate transfer from PEP [1], and it fails to bind the active site of PEP carboxylase, instead activating the enzyme via the glucose‑6‑phosphate regulatory site [1]. In contrast to allylicphosphonate (cPEP), SEP exhibits a 4.7‑fold higher affinity for thermophilic Enzyme I (KD = 0.6 vs. 2.8 mM) [2] and shows negligible binding to the mesophilic homolog, a selectivity profile not shared by cPEP [2]. These differential properties directly dictate SEP's utility in specific mechanistic and drug‑discovery applications.

Quantitative Differentiation of Sulfoenolpyruvate: Head-to-Head Comparisons vs. PEP and cPEP


Sulfuryl Transfer Rate vs. Phosphoenolpyruvate (PEP) in Pyruvate Kinase

Sulfoenolpyruvate is a substrate for pyruvate kinase, but sulfuryl transfer from SEP is 250–600‑fold slower than phosphate transfer from PEP under identical conditions [1].

enzymology kinetic mechanism phosphotransfer

Binding Affinity for Thermophilic Enzyme I (tEIC) vs. Allylicphosphonate (cPEP)

Sulfoenolpyruvate (SEP) binds to the C‑terminal domain of thermophilic Enzyme I (tEIC) with a dissociation constant (KD) of 0.6 ± 0.1 mM, whereas allylicphosphonate (cPEP) binds with a KD of 2.8 ± 0.1 mM [1]. This represents a 4.7‑fold higher affinity for SEP.

antimicrobial target NMR binding affinity

Selectivity for Thermophilic vs. Mesophilic Enzyme I (eEIC) Relative to cPEP

Sulfoenolpyruvate (SEP) demonstrates pronounced selectivity for thermophilic Enzyme I (tEIC) over the mesophilic homolog (eEIC). SEP induces negligible chemical‑shift perturbations on eEIC, corresponding to a weak KD of 2.2 mM, whereas cPEP binds eEIC even more weakly (KD = 14.0 mM) [1]. Both compounds recognize tEIC, but SEP's affinity for tEIC is similar to that of the natural substrate PEP [1].

subfamily selectivity conformational dynamics inhibitor design

Differential Activation of PEP Carboxylase vs. PEP

Unlike phosphoenolpyruvate, which binds the active site of PEP carboxylase, sulfoenolpyruvate does not bind the active site. Instead, SEP binds to the site normally occupied by glucose‑6‑phosphate and activates the enzyme in a manner similar to glucose‑6‑phosphate [1]. SEP is not a substrate for PEP carboxylase [1].

allosteric regulation enzyme activation glucose-6-phosphate site

Lack of Inhibition of 3‑Deoxy‑D‑arabino‑heptulosonate‑7‑phosphate (DAHP) Synthase

Sulfoenolpyruvate shows no inhibition of DAHP synthase (EC 2.5.1.54) up to a concentration of 10 mM [1]. This is in contrast to many PEP‑based inhibitors that target this enzyme class in the shikimate pathway.

shikimate pathway inhibitor screening enzyme selectivity

Recommended Procurement Scenarios for Sulfoenolpyruvate Based on Quantitative Differentiation Evidence


Mechanistic Studies of Phosphotransferase Enzymes Requiring a Non‑Hydrolysable PEP Mimic

Sulfoenolpyruvate's 250–600‑fold slower sulfuryl transfer rate vs. PEP [1] makes it an ideal non‑hydrolysable probe for trapping enzyme‑substrate intermediates in structural and kinetic investigations of pyruvate kinase and related phosphotransferases. This property is essential for cryo‑EM, X‑ray crystallography, and pre‑steady‑state kinetic analyses where rapid turnover would otherwise preclude intermediate observation.

Development of Subfamily‑Selective Antimicrobial Inhibitors Targeting Bacterial Enzyme I

SEP's superior affinity for thermophilic Enzyme I (KD = 0.6 mM) relative to cPEP (KD = 2.8 mM) [1] and its negligible binding to mesophilic eEIC [1] establish it as a validated starting scaffold for designing inhibitors selective for pathogenic bacterial Enzyme I homologs. Researchers pursuing antimicrobial agents with reduced off‑target effects on commensal flora should prioritize SEP over other PEP analogs.

Probing Allosteric Regulatory Mechanisms in PEP‑Utilizing Enzymes

Unlike PEP, which occupies the active site of PEP carboxylase, SEP binds exclusively to the glucose‑6‑phosphate regulatory site and activates the enzyme [2]. This unique property enables dissecting catalytic vs. allosteric functions, making SEP an indispensable tool for studying metabolic regulation and for screening allosteric modulators.

Off‑Target‑Free Enzyme Studies in Shikimate Pathway Contexts

SEP's complete lack of inhibition of DAHP synthase at concentrations up to 10 mM [3] ensures that experiments involving the shikimate pathway are not confounded by off‑target effects on this critical enzyme. This makes SEP the preferred PEP analog for studies in plant, microbial, and herbicide‑discovery research where pathway integrity must be maintained.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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